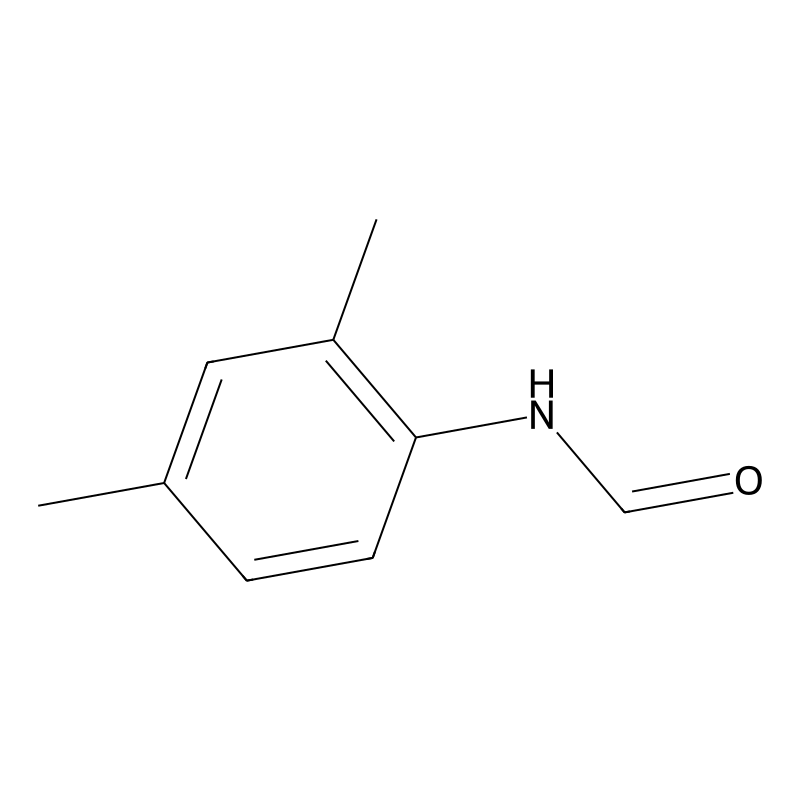N-(2,4-Dimethylphenyl)formamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Reference Standard
Due to its well-defined structure, N-(2,4-Dimethylphenyl)formamide is used as a reference standard in analytical chemistry []. Reference standards are used to calibrate instruments and ensure the accuracy of measurements in various research fields.
Synthesis of Related Compounds
N-(2,4-Dimethylphenyl)formamide can serve as a starting material for the synthesis of other formamide derivatives []. Formamides are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science.
N-(2,4-Dimethylphenyl)formamide is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. It consists of a formamide functional group attached to a 2,4-dimethylphenyl moiety. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential biological activity. The presence of the dimethyl groups enhances its lipophilicity and may influence its interaction with biological systems.
- Nucleophilic Substitution: The nitrogen atom in the formamide can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.
- Annelation Processes: This compound has been studied for its reactivity with other compounds like pentachloropyridine, leading to the formation of complex structures in moderate to high yields .
N-(2,4-Dimethylphenyl)formamide can be synthesized through several methods:
- Direct Amide Formation: The simplest method involves reacting 2,4-dimethyl aniline with formic acid or a derivative thereof under controlled conditions.
- Reflux Conditions: Reactions can be performed under reflux to enhance yield and purity.
- Alternative Routes: Other synthetic pathways may involve the use of coupling agents or catalysts to facilitate the formation of the amide bond.
Interaction studies involving N-(2,4-Dimethylphenyl)formamide focus on its reactivity with other chemical entities. These studies often assess:
- Binding Affinities: How well it interacts with target proteins or enzymes in biological systems.
- Mechanism of Action: Understanding how this compound influences biological pathways could lead to insights into its potential therapeutic uses.
N-(2,4-Dimethylphenyl)formamide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Methylphenyl)formamide | C₈H₉NO | Lacks one methyl group; potentially less lipophilic. |
| N,N-Dimethylformamide | C₃H₇N₃O | Contains two methyl groups on nitrogen; used as a solvent. |
| N-(4-Methylphenyl)formamide | C₉H₉NO | Similar structure but with a para-methyl substitution. |
| N-(2,6-Dimethylphenyl)formamide | C₉H₉NO | Different substitution pattern; may exhibit different biological activities. |
N-(2,4-Dimethylphenyl)formamide's unique features lie in its specific substitution pattern on the aromatic ring and its potential applications in both chemical synthesis and biological research. These characteristics may influence its reactivity and interactions compared to similar compounds.
XLogP3
UNII
Other CAS
Wikipedia
Use Classification
Environmental transformation -> Pesticide transformation products (metabolite, successor)








